molecular formula C10H13ClN2O2 B13122218 Ethyl (R)-2-amino-3-(6-chloropyridin-3-yl)propanoate

Ethyl (R)-2-amino-3-(6-chloropyridin-3-yl)propanoate

Cat. No.: B13122218
M. Wt: 228.67 g/mol
InChI Key: QAAZOWPQOZDYMP-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl®-2-amino-3-(6-chloropyridin-3-yl)propanoate is a chemical compound with a molecular formula of C10H13ClN2O2. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the chloropyridine moiety and the amino acid ester functionality makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl®-2-amino-3-(6-chloropyridin-3-yl)propanoate typically involves the esterification of 6-chloropyridine-3-carboxylic acid followed by amination. One common method involves the reaction of 6-chloropyridine-3-carboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid to form the ethyl ester. This ester is then subjected to amination using an appropriate amine source under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of Ethyl®-2-amino-3-(6-chloropyridin-3-yl)propanoate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl®-2-amino-3-(6-chloropyridin-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The chloropyridine ring can be reduced under specific conditions to yield different hydrogenated products.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

Ethyl®-2-amino-3-(6-chloropyridin-3-yl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl®-2-amino-3-(6-chloropyridin-3-yl)propanoate involves its interaction with specific molecular targets. The chloropyridine moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The amino acid ester functionality allows the compound to mimic natural substrates or inhibitors, thereby affecting biological pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(6-chloropyridin-2-yl)acetate: Similar in structure but lacks the amino group, making it less versatile in certain reactions.

    6-Chloropyridine-3-carboxylic acid: The parent acid of the ester, used as a precursor in the synthesis.

    2-Amino-3-(6-chloropyridin-3-yl)propanoic acid: The free amino acid form, which may have different solubility and reactivity properties.

Uniqueness

Ethyl®-2-amino-3-(6-chloropyridin-3-yl)propanoate is unique due to the combination of the chloropyridine ring and the amino acid ester functionality. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C10H13ClN2O2

Molecular Weight

228.67 g/mol

IUPAC Name

ethyl (2R)-2-amino-3-(6-chloropyridin-3-yl)propanoate

InChI

InChI=1S/C10H13ClN2O2/c1-2-15-10(14)8(12)5-7-3-4-9(11)13-6-7/h3-4,6,8H,2,5,12H2,1H3/t8-/m1/s1

InChI Key

QAAZOWPQOZDYMP-MRVPVSSYSA-N

Isomeric SMILES

CCOC(=O)[C@@H](CC1=CN=C(C=C1)Cl)N

Canonical SMILES

CCOC(=O)C(CC1=CN=C(C=C1)Cl)N

Origin of Product

United States

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